molecular formula C11H11N3OS2 B1206361 N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

Cat. No. B1206361
M. Wt: 265.4 g/mol
InChI Key: FKPXPIKZDFLVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide is a member of acetamides.

Scientific Research Applications

Pharmacological Potential

1,3,4-thiadiazole derivatives, including structures similar to N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide, have gained significant attention due to their extensive pharmacological activities. These compounds have been identified as potential candidates in the development of new drugs due to their broad spectrum of activities, including anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their pharmacological significance, making them a focal point for medicinal chemistry and drug development (Mishra et al., 2015).

Structural Modification and Medicinal Chemistry

The synthesis and structural modification of heterocyclic systems with thiadiazole fragments are a significant area of interest in bioorganic and medicinal chemistry. These compounds, including 1,3,4-thiadiazole derivatives, are recognized for their broad spectrum of biological activities. The structural flexibility of these molecules allows for the creation of new compounds with improved pharmacological profiles. This area of research holds promise for the optimization and rational design of highly active molecules with optimal drug-like characteristics, and the discovery of potential mechanisms of action through structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) analysis, and molecular docking (Koval et al., 2022).

Biological Activities and Chemical Properties

The chemistry, synthesis, and biological activities of thiadiazole compounds have been extensively reviewed, highlighting their diverse applications in organic synthesis, pharmaceuticals, and biological systems. Thiadiazoles are known for their multifaceted properties, serving as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The ongoing global research on thiadiazole chemistry underscores the wide spectrum of applications and the potential of these compounds in developing more effective and safer agents (Asif, 2016).

Role in Antimicrobial and Antiviral Activities

Thiadiazole derivatives, including structures similar to N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide, have shown significant antimicrobial and antiviral activities. The structural diversity and pharmacophoric features of thiadiazole compounds contribute to their effectiveness against a range of microbial strains and viruses. The comprehensive study of these compounds' structure-activity relationship (SAR) has been instrumental in developing newer compounds with improved efficacy and safety profiles, making them an essential tool for therapeutic researchers (Alam, 2018).

properties

Product Name

N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C11H11N3OS2/c1-16-11-13-10(17-14-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14,15)

InChI Key

FKPXPIKZDFLVLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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